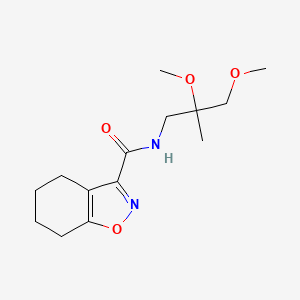
2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene is an organic compound with the molecular formula C7H2BrCl2F2 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a difluoromethyl-substituted benzene derivative. The reaction conditions often require the use of strong halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the tubular diazotization reaction technology can be employed to prepare diazonium salt intermediates, which are then subjected to halogenation reactions . This method offers advantages such as reduced side reactions, improved stability, and energy efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethyl group retained on the benzene ring .
Scientific Research Applications
2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique halogenation pattern makes it useful in the design of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study the effects of halogenation on biological activity and molecular interactions.
Mechanism of Action
The mechanism by which 2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene exerts its effects is largely dependent on its chemical reactivity. The presence of multiple halogen atoms can influence the compound’s electron density and reactivity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved are typically related to the specific application, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-dichlorobenzene: Similar in structure but lacks the difluoromethyl group, which can significantly alter its reactivity and applications.
5-Bromo-1,3-dichloro-2-fluorobenzene: Another halogenated benzene derivative with different halogenation patterns, affecting its chemical properties and uses.
2-Bromo-5-(difluoromethyl)pyridine: Contains a pyridine ring instead of benzene, which can influence its electronic properties and reactivity.
Uniqueness
The uniqueness of 2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene lies in its specific combination of halogen atoms and the difluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for specialized applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCVTPCCNGQMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780372.png)
![1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2780374.png)
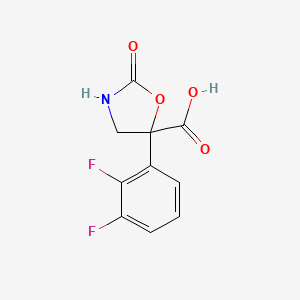
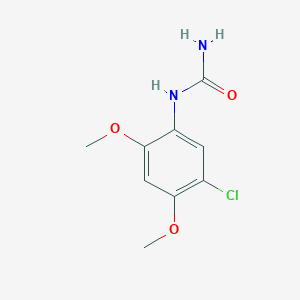
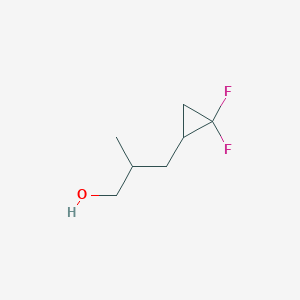
![3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2780382.png)
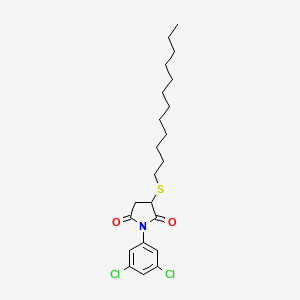
![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)
![4-tert-butyl-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2780388.png)
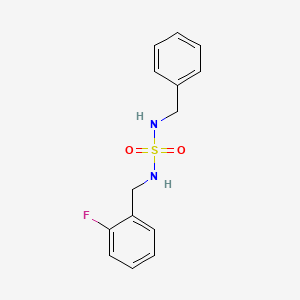
![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)
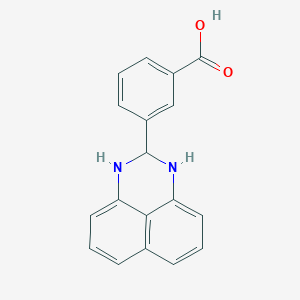
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)
